2-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
2-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of indole with a pyridine derivative. One common method is the Friedel-Crafts alkylation, where indole reacts with 2-(chloromethyl)pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring, creating a range of derivatives with different properties.
Scientific Research Applications
2-(pyridin-2-ylmethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-ylmethyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an indole ring.
2-(pyridin-2-ylmethyl)benzimidazole: Contains a benzimidazole ring, offering different chemical and biological properties.
2-(pyridin-2-ylmethyl)quinoline: Features a quinoline ring, which can affect its reactivity and applications.
Uniqueness
2-(pyridin-2-ylmethyl)-1H-indole is unique due to the combination of indole and pyridine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-2-7-14-11(5-1)9-13(16-14)10-12-6-3-4-8-15-12/h1-9,16H,10H2 |
InChI Key |
ANVQGHPFUNSAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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